(1S,2S)-2-(dimethylamino)cyclopentan-1-ol
Description
(1S,2S)-2-(Dimethylamino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the cyclopentane ring.
Properties
IUPAC Name |
(1S,2S)-2-(dimethylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMKVUFGNZHQEE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCC[C@@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(dimethylamino)cyclopentan-1-ol typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the necessary functional groups.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions or by using protecting group strategies followed by deprotection.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(dimethylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(1S,2S)-2-(dimethylamino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of amine-containing compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(dimethylamino)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Critical Analysis of Trends
Biological Activity
(1S,2S)-2-(Dimethylamino)cyclopentan-1-ol is a chiral cyclic amine with significant potential in medicinal chemistry. This compound's unique structure, characterized by a cyclopentane ring substituted with a dimethylamino group, influences its biological activity and interactions with various molecular targets.
- Molecular Formula : C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Structure : The compound features a cyclopentane ring with a dimethylamino group at the second carbon position, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target proteins, while the hydroxyl group can form additional hydrogen bonds, modulating enzyme or receptor activity. This mechanism is particularly relevant in the context of analgesic properties and potential applications in pain management therapies.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits notable analgesic effects. Its interaction with pain signaling pathways suggests it could serve as a therapeutic agent for managing chronic pain conditions. The stereochemistry of this compound plays a critical role in its efficacy and selectivity towards biological targets, influencing receptor binding and overall pharmacological activity .
Case Studies
Several studies have explored the biological effects of this compound:
- A study demonstrated that variations in the stereochemistry of cyclic amines significantly affect their binding affinities to opioid receptors, which are critical in pain modulation. This compound showed promising results in receptor binding assays .
- Another investigation focused on the compound's potential as a precursor for synthesizing more complex pharmaceuticals, emphasizing its structural advantages in drug design.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,2R)-2-(Dimethylamino)cyclopentanol | Cyclopentanol derivative | Different stereochemistry may lead to varied activity |
| (1S,2S)-2-(Dimethylamino)cyclohexanol | Cyclohexanol derivative | Larger ring structure may influence biological activity |
| 3-(Dimethylamino)propylamine | Linear amine | Simpler structure but important for comparison |
This table highlights how structural variations can lead to different biological activities and therapeutic potentials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
